![molecular formula C9H7Cl2O3P B14134610 2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 88860-31-5](/img/structure/B14134610.png)
2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole
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Overview
Description
2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxaphosphole ring and a dichloropropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 1,1-dichloropropene with a benzodioxaphosphole derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are conducted in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer chlorine atoms.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1,1-Dichloroprop-1-en-2-yl)benzene: Shares the dichloropropenyl group but lacks the benzodioxaphosphole ring.
1,1-Dichloroprop-1-en-2-yl dimethyl phosphate: Contains a similar dichloropropenyl group but with a different phosphate ester structure.
Uniqueness
2-[(1,1-Dichloroprop-1-en-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to the presence of both the benzodioxaphosphole ring and the dichloropropenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88860-31-5 |
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Molecular Formula |
C9H7Cl2O3P |
Molecular Weight |
265.03 g/mol |
IUPAC Name |
2-(1,1-dichloroprop-1-en-2-yloxy)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C9H7Cl2O3P/c1-6(9(10)11)12-15-13-7-4-2-3-5-8(7)14-15/h2-5H,1H3 |
InChI Key |
CWVXRPZGJYQCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Cl)OP1OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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